molecular formula C17H25NO6S B3005227 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide CAS No. 941914-59-6

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B3005227
CAS No.: 941914-59-6
M. Wt: 371.45
InChI Key: QOHKXOAZUCEQSQ-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H25NO6S and its molecular weight is 371.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6S/c1-21-13-6-7-16(15(10-13)22-2)25(19,20)18-11-14-12-23-17(24-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHKXOAZUCEQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,4-dimethoxybenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a spirocyclic structure and a sulfonamide moiety, is being investigated for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N1O5SC_{18}H_{25}N_{1}O_{5}S, with a molecular weight of approximately 365.46 g/mol. The compound's structure includes a dioxaspirodecane core, which contributes to its rigidity and potential bioactivity.

PropertyValue
Molecular FormulaC18H25N1O5SC_{18}H_{25}N_{1}O_{5}S
Molecular Weight365.46 g/mol
IUPAC NameThis compound
CAS Number899957-61-0

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, inhibiting their function. This interaction is crucial for the compound's potential as an antimicrobial agent.
  • Cell Signaling Modulation : The spirocyclic structure may provide specific binding interactions with cellular receptors or proteins, influencing signaling pathways involved in cell proliferation or apoptosis.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives often exhibit significant antimicrobial properties. A study evaluating various derivatives of sulfonamides found that compounds similar to this compound showed effective inhibition against both gram-positive and gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.5 to 32 µg/mL depending on the bacterial strain tested.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have shown promising results:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis in a dose-dependent manner.
  • Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells indicating apoptosis, along with upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study demonstrated that this compound exhibited superior activity compared to traditional sulfa drugs.

Case Study 2: Anticancer Activity

In another investigation involving the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a significant reduction in cell viability (p < 0.05). Further analysis revealed alterations in cell cycle distribution and increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for its anticancer effects.

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